molecular formula C22H15F4N3O3S B2885303 4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 898421-09-5

4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2885303
CAS No.: 898421-09-5
M. Wt: 477.43
InChI Key: SIKMMMUBPPMKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide features a quinazolin-4(3H)-one core substituted with a methyl group at position 2. A phenyl ring at position 3 is further functionalized via a sulfonamide linkage to a fluorinated benzene ring bearing a trifluoromethyl group. This structure combines a heterocyclic scaffold with halogenated and sulfonamide motifs, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or infectious diseases .

Properties

IUPAC Name

4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F4N3O3S/c1-13-27-20-8-3-2-7-17(20)21(30)29(13)15-6-4-5-14(11-15)28-33(31,32)16-9-10-19(23)18(12-16)22(24,25)26/h2-12,28H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKMMMUBPPMKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluoro and Trifluoromethyl Groups: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

    Sulfonamide Formation: The sulfonamide linkage is typically formed by reacting the amine group of the quinazolinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The quinazolinone moiety is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analysis

Quinazolinone Derivatives
  • Compound 2 () :
    4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide shares the 4-oxoquinazolin-3(4H)-one core but differs in substituents. The methylthio group at position 2 and an ethyl linker to the benzenesulfonamide moiety contrast with the target compound’s 2-methyl group and direct phenyl linkage. This structural variation may influence solubility and receptor binding .

  • Compound 4k (): A quinazoline urea derivative (1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea) replaces the sulfonamide with a urea group.
  • Acetamide Derivatives (): 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrates anti-inflammatory activity comparable to diclofenac. The acetamide side chain may enhance membrane permeability compared to sulfonamides .
Sulfonamide-Containing Analogues
  • 3-chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (): Shares the sulfonamide group and halogenated benzene ring but lacks the quinazolinone core. The triazole moiety may confer metabolic stability, though its biological targets likely differ .
  • 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Features a methoxyphenoxy-acetamide substituent instead of a sulfonamide. The electron-donating methoxy group could alter pharmacokinetic properties (e.g., longer half-life) .

Physicochemical Properties

Property Target Compound 2-(4-methoxyphenoxy)-acetamide () 3-chloro-4-fluoro-benzenesulfonamide ()
Molecular Weight ~460 g/mol (estimated) 415.44 g/mol 346.81 g/mol
Halogen Substituents 1 F, 1 CF₃ None 1 F, 1 Cl
Key Functional Groups Sulfonamide, quinazolinone Acetamide, methoxyphenoxy Sulfonamide, triazole

    Q & A

    Q. What are the optimal synthetic routes for preparing 4-fluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide?

    • Methodological Answer : The synthesis typically involves coupling anthranilic acid derivatives with sulfonamide intermediates. For example:
    • Step 1 : React 2-amino-4-fluorobenzoic acid with 3-isothiocyanato-benzenesulfonamide in ethanol under reflux (70–80°C) to form the quinazolinone core .
    • Step 2 : Introduce the trifluoromethyl group via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions .
    • Key Reagents : Ethanol (solvent), Pd/C (catalyst for nitro reduction), LiAlH4 (for selective reductions).
    • Yield Optimization : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .

    Q. How can structural characterization be reliably performed for this compound?

    • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
    • NMR Spectroscopy : Confirm the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and sulfonamide moiety (δ 3.1–3.5 ppm for NH2 protons) .
    • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M − H]⁻ at m/z ~457.9 for brominated analogs) and fragmentation patterns .
    • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

    Advanced Research Questions

    Q. How do steric and electronic effects of substituents (e.g., fluoro, trifluoromethyl) influence reactivity in cross-coupling reactions?

    • Methodological Answer :
    • Steric Effects : The trifluoromethyl group at the 3-position increases steric hindrance, reducing nucleophilic substitution rates. Use bulky bases (e.g., DBU) to mitigate side reactions .
    • Electronic Effects : Electron-withdrawing fluorine atoms activate the sulfonamide group for electrophilic aromatic substitution. Computational modeling (DFT) can predict reactive sites .
    • Case Study : Compare reaction rates with analogs lacking fluorine (e.g., 3-chloro derivatives); observe slower kinetics for fluorinated variants due to stronger C-F bonds .

    Q. What strategies resolve contradictions in biological activity data across similar sulfonamide-quinazolinone hybrids?

    • Methodological Answer :
    • Data Triangulation : Cross-reference IC50 values from enzyme inhibition assays (e.g., carbonic anhydrase) with molecular docking simulations to identify binding site discrepancies .
    • Comparative SAR Analysis : Test analogs with modified substituents (e.g., 7-methoxy vs. 7-fluoro) to isolate contributions of specific groups to activity .
    • Example : Compound 3i (7-fluoro analog) showed 10-fold higher inhibition than 3n (7-methoxy) in kinase assays, attributed to enhanced electronegativity .

    Q. How can computational tools streamline reaction optimization for derivatives of this compound?

    • Methodological Answer :
    • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 09) to model transition states and identify low-energy pathways for sulfonamide coupling .
    • Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to predict optimal conditions (temperature, catalyst loading) for new derivatives .
    • Validation : Compare computational predictions with experimental yields (e.g., 62% for brominated derivative 3f vs. predicted 58–65%) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.